(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Übersicht

Beschreibung

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its significant biological activity. This article explores its biological effects, potential therapeutic applications, and relevant research findings.

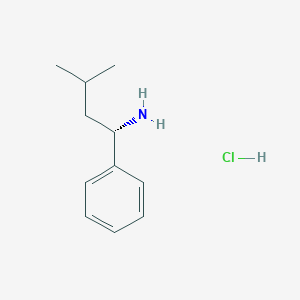

Chemical Structure and Properties

- Molecular Formula : CHN·HCl

- SMILES : CC(C)CC(C1=CC=CC=C1)N

- InChI : InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3

The compound consists of a butane backbone with a methyl group and a phenyl group attached. Its hydrochloride form enhances solubility, making it suitable for various pharmacological applications.

Research indicates that this compound interacts primarily with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) due to its stimulant properties.

Neurotransmitter Interaction

Studies have shown that this compound may enhance the release of dopamine and norepinephrine in the brain. This action can lead to increased alertness and improved mood, making it a candidate for further research in psychiatric treatments.

Antioxidant Properties

The structural characteristics of the compound may also confer antioxidant properties. Preliminary studies suggest that it could mitigate oxidative stress, which is implicated in various neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine | Contains methylenedioxy group | Known for entactogenic effects |

| 2-Aminoindane | Indole structure | Exhibits different receptor selectivity |

| 4-Methylamphetamine | Methyl group on phenyl ring | More potent stimulant effects |

The chiral configuration of this compound differentiates it from these compounds, contributing to its specific biological activity profile.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Mood Disorders : A study indicated that compounds affecting dopamine pathways can alleviate symptoms of depression and anxiety. The unique interaction profile of this compound positions it as a candidate for developing new antidepressants .

- ADHD Treatment : Research suggests that stimulants similar to this compound have been effective in managing ADHD symptoms by enhancing focus and reducing impulsivity .

- Antioxidant Effects : Investigations into the antioxidant properties revealed that this compound could potentially protect neuronal cells from oxidative damage, presenting opportunities for treating neurodegenerative conditions like Parkinson's disease .

Wissenschaftliche Forschungsanwendungen

Central Nervous System Studies

(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is primarily utilized in pharmacological research to investigate its effects on the central nervous system (CNS). Preliminary studies indicate that it interacts with neurotransmitter systems, particularly dopamine and norepinephrine transporters, which may contribute to stimulant-like effects. Understanding these interactions is crucial for evaluating the compound's safety profile and therapeutic potential.

Interaction Studies

The compound has shown promising results in binding affinity studies with various neurotransmitter receptors. It has been noted for its potential to influence dopamine and norepinephrine levels in the brain, which could have implications for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Synthetic Routes

This compound can be synthesized through various methods, allowing for the production of derivatives with different biological activities. Common synthetic routes include:

- Refluxing amine precursors in formamide with catalytic acids.

- Hydrolysis of intermediates to yield the final product .

These methods enable researchers to explore modifications that may enhance the compound's efficacy or reduce side effects.

Antispasmodic Properties

Recent studies have evaluated (S)-3-Methyl-1-phenylbutan-1-amines as potential antispasmodics, particularly in gastrointestinal applications. The compound demonstrated no cytotoxicity against human malignant leukemic cell lines, suggesting a favorable safety profile for further therapeutic exploration .

Drug Metabolism and Safety

Research indicates that (S)-3-Methyl-1-phenylbutan-1-amines may interact with cytochrome P450 enzymes, particularly CYP2D6, which is essential for understanding drug-drug interactions and metabolic pathways. This information is vital for assessing its clinical applicability.

In Vitro Studies

In vitro experiments have shown that (S)-3-Methyl-1-phenylbutan-1-amines can modulate calcium influx in smooth muscle cells, indicating potential applications in treating conditions like irritable bowel syndrome (IBS) . These findings highlight its role as a leader structure for developing new therapeutic agents.

Clinical Implications

While further clinical trials are needed to establish efficacy and safety conclusively, preliminary findings suggest that this compound could be a candidate for developing medications targeting CNS disorders or gastrointestinal issues.

Eigenschaften

IUPAC Name |

(1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTWZNKDACDLN-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704176 | |

| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173110-86-5 | |

| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.